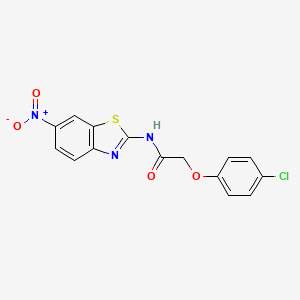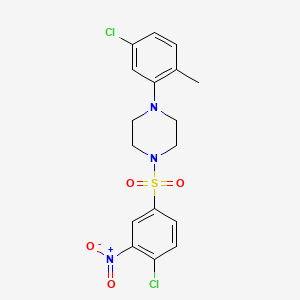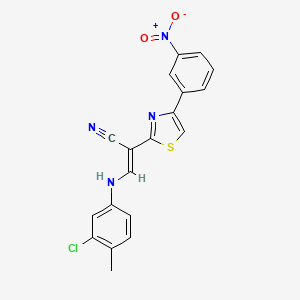![molecular formula C16H12ClN5 B2872514 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine CAS No. 339279-61-7](/img/structure/B2872514.png)
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” is a chemical compound with the molecular formula C16H12ClN5 . It has an average mass of 309.753 Da . This compound has attracted considerable attention in the field of scientific research due to its potential.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl group and a diazenyl group that is further connected to a chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 309.76 , and a predicted density of 1.34±0.1 g/cm3 . The predicted boiling point is 581.4±60.0 °C .Aplicaciones Científicas De Investigación
Structural and Spectral Analysis
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine and related compounds have been studied for their structural characteristics and bonding. Spectral analysis using FT IR and FT Raman spectra, along with molecular geometry investigations, has contributed to understanding the compound's interaction mechanisms. Such studies are fundamental in drug design, providing insights into how molecular structures and bonding configurations can influence drug efficacy and interaction with biological targets (Sherlin et al., 2018).
Polymerization Catalysts
Compounds with similar structures have found applications in the field of polymer chemistry, acting as catalysts in olefin polymerization. This includes the development of new ligands and complexes that exhibit promising polymerization properties, which is crucial for creating new materials with tailored properties for various industrial applications (Schmid et al., 2001).
Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial, antitumor, and enzyme inhibitor activities of pyrimidinamine derivatives. Such compounds have been synthesized and tested for their potential therapeutic effects against bacterial, fungal, and cancer cell lines. Identifying new molecules with significant bioactivities is crucial for the development of new treatments and drugs (Edrees et al., 2010).
Organic Semiconductors
Adjusting the molecular structure of naphthodithiophene diimides by incorporating electron-deficient substituents has explored the development of n-channel organic semiconductors. Such modifications aim to improve the semiconductors' air stability and electronic properties, which are essential for organic electronics applications, including organic thin-film transistors (OTFTs) (Nakano et al., 2015).
Anticonvulsant Activities
Some derivatives of this compound have been synthesized and tested for their anticonvulsant activities. These studies are part of ongoing efforts to discover new therapeutic agents for treating epilepsy and related seizure disorders (Fiakpui et al., 1999).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-4-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-12-8-4-5-9-13(12)21-22-14-10-19-16(18)20-15(14)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNZQJZBZZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)


![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)
